Cas no 1281087-02-2 (2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide)
2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide
- 1281087-02-2
- N-[2-[(2-phenylacetyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Z970882686
- EN300-26622854
- AKOS034749578
-
- Inchi: 1S/C19H25N3O2/c1-2-12-22-13-8-17(9-14-22)19(24)21-11-10-20-18(23)15-16-6-4-3-5-7-16/h1,3-7,17H,8-15H2,(H,20,23)(H,21,24)
- InChI Key: XOMRUNHALVTEQF-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(CC#C)CC1)NCCNC(CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 327.19467705g/mol
- Monoisotopic Mass: 327.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61.4Ų
2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622854-0.05g |
2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide |
1281087-02-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide
Recent Advances in the Study of 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide (CAS: 1281087-02-2)
The compound 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide (CAS: 1281087-02-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, including a phenylacetamide core and a prop-2-yn-1-yl-substituted piperidine moiety, has been the subject of several studies aimed at elucidating its biological activity and pharmacological properties.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a modulator of specific biological targets. Studies have demonstrated that 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide exhibits promising activity in vitro and in vivo, suggesting its potential as a lead compound for the development of novel therapeutics. The compound's mechanism of action appears to involve interaction with key signaling pathways, although further investigation is required to fully delineate its pharmacological profile.
One of the most notable findings in recent literature is the compound's ability to selectively inhibit certain enzymes or receptors, which could be leveraged for the treatment of diseases such as cancer, neurodegenerative disorders, or inflammatory conditions. For instance, preliminary data indicate that 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide may act as an allosteric modulator of G protein-coupled receptors (GPCRs), a class of targets with broad therapeutic relevance. This discovery opens new avenues for drug discovery and highlights the compound's versatility as a chemical probe.
In addition to its biological activity, recent studies have also explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These investigations are critical for assessing the compound's suitability as a drug candidate. Early results suggest that 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide possesses favorable drug-like properties, such as reasonable solubility and metabolic stability, although optimization may be needed to enhance its bioavailability and reduce potential off-target effects.
Furthermore, the compound's synthetic accessibility has been a focal point of recent research. Several novel synthetic routes have been reported, offering improved yields and scalability. These advancements are essential for facilitating further preclinical and clinical development. Researchers have also employed computational modeling and structure-activity relationship (SAR) studies to refine the compound's design, aiming to enhance its potency and selectivity while minimizing toxicity.
Looking ahead, the continued exploration of 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide holds great promise for the field of medicinal chemistry. Future studies are expected to delve deeper into its therapeutic potential, particularly in the context of personalized medicine and targeted therapies. Collaborative efforts between academic institutions and pharmaceutical companies will likely play a pivotal role in advancing this research, ultimately translating these findings into clinically viable treatments.
In conclusion, the recent progress in understanding the biological and pharmacological properties of 2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide underscores its significance as a promising candidate for drug development. As research continues to unfold, this compound may emerge as a cornerstone in the design of next-generation therapeutics, addressing unmet medical needs across a spectrum of diseases.
1281087-02-2 (2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)